5-Hydroxydecanoyl-CoA and its Link to Mitochondrial KATP Channels: An In-depth Technical Guide
5-Hydroxydecanoyl-CoA and its Link to Mitochondrial KATP Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relationship between 5-Hydroxydecanoyl-CoA (5-HD-CoA) and mitochondrial ATP-sensitive potassium (mitoKATP) channels. It delves into the contentious role of 5-HD as a selective mitoKATP channel blocker, its metabolic fate, and the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers in cardiovascular physiology, mitochondrial biology, and drug development.
Introduction: The Enigmatic Role of 5-Hydroxydecanoate (B1195396) (5-HD)
5-Hydroxydecanoate (5-HD) has been widely used as a pharmacological tool to investigate the physiological functions of mitochondrial ATP-sensitive potassium (mitoKATP) channels, particularly in the context of cardioprotection.[1][2] It has been frequently cited as a selective inhibitor of mitoKATP channels over their counterparts in the sarcolemma (sarcKATP).[1] However, a growing body of evidence challenges this selectivity and highlights the complex metabolic transformations of 5-HD, which are crucial for interpreting experimental outcomes.
A key aspect of 5-HD's mechanism of action is its intracellular conversion to 5-Hydroxydecanoyl-CoA (5-HD-CoA). This conversion, catalyzed by acyl-CoA synthetase, marks its entry into the mitochondrial β-oxidation pathway.[2][3][4][5] This metabolic fate of 5-HD complicates its use as a straightforward mitoKATP channel blocker and suggests that its observed effects may be, at least in part, due to its metabolic consequences.[4][5]
This guide will explore the direct and indirect interactions of 5-HD and its metabolite, 5-HD-CoA, with mitoKATP channels, present quantitative data on these interactions, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the interaction of 5-HD and related compounds with KATP channels and metabolic enzymes.
Table 1: Inhibitory Potency of 5-Hydroxydecanoate (5-HD) on KATP Channels
| Compound | Channel Type | IC50 / K1/2 | Species/Tissue | Experimental Conditions | Reference |
| 5-Hydroxydecanoate (5-HD) | mitoKATP | 45-75 µM | Rat Heart and Liver Mitochondria | K+ flux measurement in the presence of Mg2+, ATP, and a channel opener (e.g., diazoxide) | [2][6] |
| 5-Hydroxydecanoate (5-HD) | sarcKATP | ~30 µM | Rat Ventricular Myocytes | Single-channel currents measured in inside-out patches in the presence of ATP | [7][8] |
Table 2: Kinetic Parameters of 5-Hydroxydecanoyl-CoA (5-HD-CoA) in β-Oxidation
| Substrate | Enzyme | K_m_ | k_cat_ | Species | Reference |
| 5-Hydroxydecanoyl-CoA | Medium-chain acyl-CoA dehydrogenase (MCAD) | 12.8 ± 0.6 µM | 14.1 s⁻¹ | Human |
Table 3: Effects of 5-HD-CoA and Related Compounds on KATP Channels
| Compound | Channel Type | Effect | Experimental System | Reference |
| 5-Hydroxydecanoyl-CoA (5-HD-CoA) | sarcKATP (Kir6.2/SUR2A) | Insensitive | Giant inside-out patches from oocytes | [7][8] |
| Coenzyme A (CoA) | sarcKATP | Inhibition (at 1 µM) | Inside-out patches from rat ventricular myocytes | [7] |
Signaling Pathways
The interaction between 5-HD/5-HD-CoA and mitoKATP channels is embedded in a complex network of signaling pathways, particularly relevant in cardioprotection. Key players in this network include Protein Kinase C epsilon (PKCε) and reactive oxygen species (ROS).
Opening of mitoKATP channels is believed to trigger a burst of ROS from the mitochondrial electron transport chain.[9] This ROS signal can then activate PKCε, which in a feedback loop, can further promote the open state of the mitoKATP channel.[10] 5-HD, by blocking the channel, can disrupt this signaling cascade. The precise interplay and the upstream activators of this pathway are areas of active research.
Below are Graphviz diagrams illustrating these pathways and the metabolic fate of 5-HD.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of 5-HD-CoA and mitoKATP channels.
Isolation of Mitochondria from Cardiac Tissue
This protocol is adapted from established methods for isolating functional mitochondria for subsequent assays.
Materials:
-
Isolation Buffer A: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.
-
Isolation Buffer B: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.2 with KOH.
-
Protease inhibitor cocktail.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Excise the heart from a euthanized animal and immediately place it in ice-cold Isolation Buffer A.
-
Mince the tissue finely with scissors in a petri dish on ice.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with Isolation Buffer A containing a protease inhibitor cocktail.
-
Homogenize the tissue with 5-7 gentle strokes.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer B.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Patch-Clamp Analysis of mitoKATP Channels in Mitoplasts
This protocol describes the inside-out patch-clamp technique to directly measure the activity of mitoKATP channels.
Materials:
-
Isolated mitochondria.
-
Hypotonic swelling buffer: 5 mM HEPES, 100 µM EGTA, pH 7.2.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling pipettes.
-
Pipette solution (e.g., 150 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2).
-
Bath solution (e.g., 150 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM EGTA, pH 7.2).
-
ATP, 5-HD, and other pharmacological agents as needed.
Procedure:
-
Prepare mitoplasts by subjecting isolated mitochondria to a hypotonic shock in the swelling buffer for 1-2 minutes on ice. This ruptures the outer mitochondrial membrane.
-
Transfer the mitoplast suspension to the recording chamber on the patch-clamp setup.
-
Pull patch pipettes with a resistance of 10-20 MΩ when filled with pipette solution.
-
Approach a mitoplast with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Excise the patch to achieve the inside-out configuration, exposing the matrix side of the inner mitochondrial membrane to the bath solution.
-
Record single-channel currents at a desired holding potential (e.g., +40 mV).
-
Apply ATP to the bath to confirm the ATP-sensitivity of the channel (inhibition).
-
Perfuse the bath with solutions containing 5-HD or other test compounds to assess their effect on channel activity.
-
Analyze the single-channel data to determine open probability (Po), conductance, and mean open/closed times.
Mitochondrial Swelling Assay
This spectrophotometric assay indirectly measures the activity of mitoKATP channels by monitoring changes in mitochondrial volume.
Materials:
-
Isolated mitochondria.
-
Swelling buffer: 120 mM KCl, 10 mM HEPES, 5 mM KH₂PO₄, 2 mM EGTA, pH 7.2.
-
Respiratory substrates (e.g., glutamate (B1630785) and malate).
-
ATP, channel openers (e.g., diazoxide), and inhibitors (e.g., 5-HD).
-
Spectrophotometer capable of measuring light scattering at 540 nm.
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).
-
Add swelling buffer and respiratory substrates to a cuvette.
-
Add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL and record the baseline absorbance at 540 nm.
-
Add ATP to inhibit the mitoKATP channel and observe any change in absorbance.
-
Add a channel opener (e.g., diazoxide) to induce K+ influx and subsequent mitochondrial swelling, which is detected as a decrease in absorbance.
-
To test the effect of an inhibitor, pre-incubate the mitochondria with the compound (e.g., 5-HD) before adding the channel opener.
-
Monitor the change in absorbance over time to determine the rate of swelling.
Conclusion and Future Directions
The relationship between 5-Hydroxydecanoyl-CoA and mitochondrial KATP channels is more complex than initially perceived. While 5-HD does inhibit mitoKATP channels, its lack of absolute specificity and its metabolic conversion to 5-HD-CoA necessitate careful consideration in experimental design and data interpretation. The finding that sarcKATP channels are insensitive to 5-HD-CoA provides a potential avenue for dissecting the mitochondrial-specific effects, although the direct action of 5-HD-CoA on mitoKATP channels remains to be fully elucidated.
Future research should focus on:
-
Directly assessing the effect of 5-HD-CoA on mitoKATP channel activity using techniques like patch-clamping of mitoplasts.
-
Elucidating the complete signaling network upstream and downstream of mitoKATP channels in various physiological and pathological contexts.
-
Developing more specific pharmacological probes for mitoKATP channels to overcome the limitations of currently available compounds.
A deeper understanding of the intricate interplay between mitochondrial ion channels, cellular metabolism, and signaling pathways will be instrumental in developing novel therapeutic strategies for a range of diseases, including cardiovascular disorders and neurodegenerative conditions.
References
- 1. The mitochondrial KATP channel – fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 5. How Many Properties has Mitochondrial Katp Channel? [gavinpublishers.com]
- 6. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial reactive oxygen species: which ROS signals cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
